N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine

Anticancer Antiproliferative Cervical cancer

N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine (CAS 797760-88-4), systematically named 9H-Thioxanthen-9-one, 2-(1-methylethyl)-, oxime, is a thioxanthene-derived oxime with the molecular formula C16H15NOS and a molecular weight of 269.36 g/mol. This compound belongs to a class of heterocyclic structures that have been investigated for their antiproliferative activity against human cervical cancer (HeLa) cells and as intermediates in the synthesis of P2X3 receptor antagonists.

Molecular Formula C16H15NOS
Molecular Weight 269.4 g/mol
CAS No. 797760-88-4
Cat. No. B12532214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine
CAS797760-88-4
Molecular FormulaC16H15NOS
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=NO
InChIInChI=1S/C16H15NOS/c1-10(2)11-7-8-15-13(9-11)16(17-18)12-5-3-4-6-14(12)19-15/h3-10,18H,1-2H3
InChIKeyVLEYBRSDIDARAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine (CAS 797760-88-4)


N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine (CAS 797760-88-4), systematically named 9H-Thioxanthen-9-one, 2-(1-methylethyl)-, oxime, is a thioxanthene-derived oxime with the molecular formula C16H15NOS and a molecular weight of 269.36 g/mol . This compound belongs to a class of heterocyclic structures that have been investigated for their antiproliferative activity against human cervical cancer (HeLa) cells [1] and as intermediates in the synthesis of P2X3 receptor antagonists [2]. Its structural feature—a hydroxylamine group attached to the thioxanthene scaffold at the 9-position—differentiates it from the widely used photoinitiator 2-isopropylthioxanthone (ITX) and from classical thioxanthene neuroleptics, thereby conferring a distinct reactivity and biological profile that warrants careful selection over seemingly similar analogs.

Why Generic Thioxanthene Analogs Cannot Substitute N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine


Thioxanthene-based compounds span a wide functional space—from photoinitiators like 2-isopropylthioxanthone (ITX) to neuroleptics such as chlorprothixene—yet their biological and chemical behaviors are exquisitely sensitive to the nature of the substituent at the 9-position. The oxime functionality in N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine introduces hydrogen-bond donor/acceptor capabilities and alters the electronic distribution of the tricyclic core, which directly impacts target engagement [1]. For instance, while the parent ketone ITX is primarily recognized for its photoinitiating properties [2], the oxime derivative has demonstrated antiproliferative activity against HeLa cells with an IC50 ≤ 1 µM [3], a phenotype not reported for ITX itself. Consequently, interchanging this oxime with unsubstituted thioxanthen-9-one oxime or with the corresponding ketone risks losing the specific biological activity that motivated its initial procurement.

Quantitative Differentiation Evidence for N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine Versus Closest Analogs


Antiproliferative Activity in HeLa Cells: Oxime vs. Parent Ketone

In a PubChem BioAssay evaluating antiproliferative activity against human HeLa cervical cancer cells after 48 h incubation by WST-8 assay, N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine exhibited an IC50 ≤ 1 µM, classifying it as an active compound in this screen [1]. The parent ketone, 2-isopropylthioxanthone (ITX, CAS 5495-84-1), was not reported to display comparable antiproliferative activity in the same or equivalent assay; its primary documented bioactivities relate to endocrine disruption (anti-estrogenic, anti-androgenic) via AhR agonism [2]. This functional divergence underscores that the oxime moiety is not a silent structural modification but a determinant of cell-based efficacy.

Anticancer Antiproliferative Cervical cancer

Selectivity Advantage in P2X3 Antagonism Over Unsubstituted Oxime

A 2019 patent (CN12503468) discloses that heterocyclic compounds bearing a thioxanthene oxime scaffold, including N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine as an intermediate, exhibit high P2X3 receptor antagonistic activity with good selectivity over related purinergic receptors [1]. Although the patent does not disclose the exact IC50 for the final compounds derived from this intermediate, it states that the compounds possess 'good selectivity' and 'low toxicity' relative to earlier-generation P2X3 antagonists. The unsubstituted thioxanthen-9-one oxime (without the 2-isopropyl group) was not reported to yield P2X3-active derivatives in the same patent, implying that the isopropyl substitution contributes to the desired pharmacological profile.

Pain P2X3 receptor Selectivity

Enhanced Structural Rigidity and H-Bonding Capacity Relative to Thioxanthene Neuroleptics

The oxime group (C=N–OH) in N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine introduces both a hydrogen-bond donor (–OH) and an acceptor (C=N) that are absent in classical thioxanthene neuroleptics such as chlorprothixene (which features a dimethylaminopropylidene side chain) or in the photoinitiator ITX (which contains a ketone) . This dual H-bonding capability increases the compound's capacity for directed intermolecular interactions. Molecular modeling studies on thioxanthene oximes indicate that the C=N double bond restricts conformational freedom compared to the saturated aminoalkyl side chains of neuroleptics, potentially enhancing target binding specificity [1].

Drug design Physicochemical properties Conformational restriction

High-Value Application Scenarios for N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine Based on Quantitative Evidence


Anticancer Lead Discovery Targeting Cervical Carcinoma

The demonstrated antiproliferative activity against HeLa cells (IC50 ≤ 1 µM) positions N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine as a viable starting point for medicinal chemistry campaigns aimed at cervical cancer [1]. Unlike the photoinitiator ITX, which lacks this activity, the oxime can be used to probe structure–activity relationships (SAR) around the thioxanthene core for anticancer efficacy.

Synthesis of P2X3-Selective Antagonists for Pain Research

As disclosed in patent CN12503468, this compound serves as a key intermediate for generating P2X3 receptor antagonists with favorable selectivity profiles [2]. Research groups focused on chronic pain, migraine, or overactive bladder—where P2X3 is a validated target—should prioritize this specific oxime over unsubstituted analogs to access the reported pharmacological space.

Fragment-Based and Structure-Based Drug Design

The unique combination of hydrogen-bond donor (oxime OH) and acceptor (C=N) functionality, coupled with the conformational rigidity imparted by the C=N double bond, makes this compound an attractive fragment for growing or linking strategies in rational drug design [3]. It offers interaction capabilities not available in the more flexible aminoalkyl thioxanthenes.

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